Dofequidar fumarate
Description
Dofequidar fumarate (MS-209 fumarate) is an orally active quinoline derivative developed to reverse multidrug resistance (MDR) in cancer therapy. It primarily inhibits ATP-binding cassette (ABC) transporters, including ABCB1/P-glycoprotein (P-gp) and ABCG2/breast cancer resistance protein (BCRP), which are overexpressed in drug-resistant cancer cells and cancer stem-like side population (SP) cells . By blocking these efflux pumps, dofequidar increases intracellular retention of chemotherapeutic agents such as doxorubicin, vincristine, and docetaxel, thereby enhancing their efficacy .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3.C4H4O4/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;5-3(6)1-2-4(7)8/h1-16,25,29,34H,17-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAVTDQTRFYXSD-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dofequidar fumarate is synthesized through a multi-step process involving the reaction of quinoline derivatives with piperazine and diphenylacetyl chloride. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Structural Composition
Dofequidar fumarate (C₃₀H₃₁N₃O₃) consists of three key structural moieties:
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Quinoline ring : A bicyclic aromatic system (COC1=CC=CC2=C1C=CC=N2) critical for its inhibitory activity against ABC transporters .
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Piperazine linker : A six-membered nitrogen-containing ring (CN1CCN(CC1)) connecting the quinoline and diphenylethanone groups .
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Diphenylethanone core : A central ketone group (C(=O)) flanked by two phenyl rings (C(C1=CC=CC=C1)C1=CC=CC=C1) .
The fumarate salt is formed by protonation of the piperazine’s nitrogen atoms, enhancing aqueous solubility for therapeutic use .
Pharmacological Interactions
This compound’s chemical structure enables its role as an ABC transporter inhibitor:
Stability and Metabolism
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Chemical stability : Predicted logP values (3.87–3.95) and low water solubility (0.0199 mg/mL) suggest lipophilic properties and potential for poor aqueous stability .
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Metabolic pathways : Limited data available; DrugBank notes “Metabolism: Not Available” and “Route of elimination: Not Available” .
Research Challenges
The lack of detailed reaction data in the provided sources highlights gaps in understanding this compound’s synthesis and degradation pathways. Future studies could explore:
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Synthesis optimization : Alternative routes to improve yield or reduce impurities.
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Metabolic profiling : Identification of metabolites and enzymatic pathways.
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Stability kinetics : pH-dependent degradation and formulation strategies.
Scientific Research Applications
Key Applications
- Reversal of Multidrug Resistance
- Combination Therapy
- Targeting Cancer Stem Cells
- Clinical Trials and Efficacy
Data Summary
Case Studies
- In Vitro Studies : Research showed that dofequidar significantly reduced the viability of K562/ADM cells resistant to doxorubicin when combined with the chemotherapeutic agent, highlighting its potential in clinical settings where patients exhibit MDR .
- In Vivo Models : In a study involving MCF-7/ADM-bearing mice, dofequidar was able to reverse drug resistance effectively, allowing for improved outcomes with standard chemotherapy regimens .
Mechanism of Action
Dofequidar fumarate exerts its effects by binding to the drug-binding site of the transmembrane P-glycoprotein efflux pump. This binding inhibits the efflux of chemotherapeutic drugs from cancer cells, leading to increased intracellular drug concentrations and enhanced cytotoxicity. The molecular targets involved include the P-glycoprotein efflux pump and other related transporters .
Comparison with Similar Compounds
Mechanism of Action
- ABCB1/P-gp Inhibition : Competitively binds to P-gp’s drug-binding site, preventing the efflux of substrates like anthracyclines and taxanes .
- ABCG2/BCRP Inhibition : Reduces drug export in SP cells, sensitizing chemotherapy-resistant cancer stem cells (CSCs) .
- Broad-Spectrum Activity : Unlike selective inhibitors, dofequidar targets multiple ABC transporters (ABCB1, ABCC1/MRP1, ABCG2), offering a broader MDR-reversal profile .
Clinical Development Phase III trials in advanced breast cancer demonstrated a 10.5% absolute increase in response rate when combined with cyclophosphamide, doxorubicin, and fluorouracil (CAF).
Dofequidar fumarate is part of a class of MDR-reversing agents that modulate ABC transporters. Below is a comparative analysis with key analogues:
Table 1: Comparative Analysis of this compound and Similar MDR Modulators
Key Differentiators of Dofequidar
Dual Transporter Inhibition : Unlike tariquidar or zosuquidar, dofequidar inhibits both ABCB1 and ABCG2, addressing resistance mediated by multiple transporters .
CSC Targeting : Reduces SP cell populations by blocking ABCG2/BCRP, a key mechanism in CSC chemoresistance .
Oral Bioavailability : Offers convenience over IV-administered agents like tariquidar .
Table 2: Preclinical and Clinical Efficacy Comparison
Biological Activity
Dofequidar fumarate, also known as MS-209, is an orally active quinoline compound that has garnered attention for its potential to reverse multidrug resistance (MDR) in cancer cells. This compound primarily acts by inhibiting ATP-binding cassette (ABC) transporters, specifically ABCB1/P-glycoprotein (P-gp) and ABCG2/Breast Cancer Resistance Protein (BCRP), which are key players in the efflux of chemotherapeutic agents from cancer cells. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and relevant research findings.
This compound's primary mechanism involves the inhibition of drug efflux pumps that contribute to MDR. The following points summarize its actions:
- Inhibition of ABC Transporters : Dofequidar effectively inhibits both ABCB1/P-gp and ABCG2/BCRP, leading to increased retention of chemotherapeutic drugs within cancer cells and enhanced sensitivity to these agents .
- Impact on Cancer Stem Cells (CSCs) : Research indicates that dofequidar preferentially targets cancer stem-like side population (SP) cells, which are often resistant to conventional therapies. By inhibiting drug export in these cells, dofequidar reduces their viability and enhances the effectiveness of anticancer drugs .
Efficacy in Clinical Trials
Dofequidar has been evaluated in various clinical settings, particularly for breast cancer and other malignancies resistant to standard treatments:
- Phase III Trials : In trials involving patients who had not received prior therapy, dofequidar demonstrated a relative improvement in response rates when combined with traditional chemotherapy regimens such as cyclophosphamide, doxorubicin, and fluorouracil (CAF). Although statistical significance was not achieved across all patients, subgroup analyses indicated improved progression-free survival for those receiving dofequidar .
- Combination Therapies : Dofequidar has shown enhanced efficacy when used in combination with other chemotherapeutic agents. For instance, it significantly improved the antitumor effects of irinotecan (CPT-11) and docetaxel in preclinical models .
Research Findings
Several studies have elucidated the biological activity of this compound:
Case Studies
Case studies illustrate the clinical relevance of dofequidar:
- Breast Cancer : In a cohort treated with dofequidar plus CAF, patients exhibited improved outcomes compared to those receiving CAF alone. The study highlighted the potential for dofequidar to enhance treatment efficacy in previously untreated populations .
- Osteosarcoma : Dofequidar was shown to enhance the efficacy of cisplatin in osteosarcoma models, suggesting its role in overcoming resistance mechanisms associated with P-gp overexpression .
Q & A
Q. What is the molecular mechanism of Dofequidar fumarate in overcoming multidrug resistance (MDR)?
this compound acts as a competitive inhibitor of ATP-binding cassette (ABC) transporters, primarily targeting ABCB1/P-glycoprotein (P-gp) and ABCG2/BCRP. Experimental validation involves:
Q. How are clinical trials designed to evaluate this compound’s efficacy in combination therapies?
Phase III trials typically use randomized, double-blind, placebo-controlled designs. For example:
- Endpoint selection : Overall response rate (ORR) and progression-free survival (PFS) are prioritized over overall survival (OS) due to confounding factors in advanced cancers .
- Dosing protocols : Dofequidar (900 mg PO) is administered 30 minutes before chemotherapy to preempt ABC transporter activity .
- Subgroup analysis : Retrospective stratification by menopausal status, prior therapy, and tumor stage refines efficacy signals .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound’s clinical efficacy across studies?
Conflicting results (e.g., ORR improvements without significant PFS gains in breast cancer trials) are analyzed via:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Plasma concentration monitoring ensures adequate drug exposure without altering chemotherapeutic agent levels (e.g., doxorubicin) .
- Tumor microenvironment profiling : Spatial transcriptomics identifies ABC transporter heterogeneity within tumors, explaining variable responses .
Q. What experimental models best replicate this compound’s effect on cancer stem-like cells (CSCs)?
- Side population (SP) assays : Flow cytometry with Hoechst 33342 dye isolates ABCG2+ CSCs. Dofequidar reduces SP fraction by inhibiting drug efflux, sensitizing cells to chemotherapy .
- In vivo limiting dilution assays : Quantifies tumor-initiating capacity of SP cells post-treatment to confirm CSC targeting .
Q. How is this compound integrated into multidrug resistance reversal strategies?
- Synergy testing : Combinatorial indices (e.g., Chou-Talalay method) validate enhanced cytotoxicity with cisplatin or paclitaxel .
- Resistance monitoring : Serial biopsies assess ABC transporter re-expression or mutations via qPCR and next-gen sequencing .
Methodological Challenges and Solutions
Q. How to optimize in vitro models for studying this compound’s transporter inhibition?
Q. What statistical approaches address heterogeneity in clinical trial data?
Q. How to validate ABC transporter inhibition in patient-derived xenografts (PDXs)?
- Ex vivo drug retention assays : PDX cells are treated ex vivo with Dofequidar and chemotherapeutics, followed by LC-MS quantification of intracellular drug accumulation .
Emerging Research Directions
Q. Can this compound enhance immunotherapy efficacy?
Hypothesis: ABC transporter inhibition may reduce immune checkpoint inhibitor efflux from tumor cells.
Q. What are the ethical considerations in designing trials for MDR reversal agents?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
